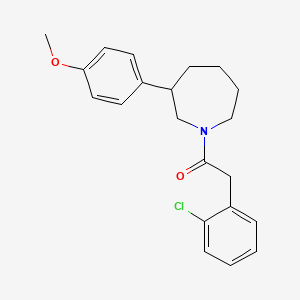
2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone, also known as CMPE, is a synthetic compound that belongs to the class of aryl ketones. It has been extensively studied due to its potential use in the field of medicine.
Wirkmechanismus
The exact mechanism of action of 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone is not fully understood. However, it is believed to act on the GABAergic system by increasing the activity of GABA receptors. This leads to an increase in the inhibitory neurotransmitter GABA, which helps to reduce neuronal excitability.
Biochemical and Physiological Effects
2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which helps to reduce inflammation. 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone has also been shown to reduce the production of reactive oxygen species, which helps to protect cells from oxidative damage. Additionally, 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone in lab experiments is that it has been extensively studied and its synthesis method has been optimized to produce high yields of pure 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone. Additionally, 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone has been shown to have a wide range of potential therapeutic applications. However, one limitation of using 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone. One area of research could be to further investigate its mechanism of action to better understand how it produces its therapeutic effects. Additionally, more studies could be conducted to investigate its potential use in the treatment of depression and anxiety disorders. Further research could also be conducted to investigate the potential use of 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone in the treatment of other diseases, such as epilepsy and chronic pain. Finally, more studies could be conducted to investigate the safety and toxicity of 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone.
Synthesemethoden
The synthesis of 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone involves the reaction of 2-chloroacetophenone with 4-methoxyphenylazepane in the presence of a base. The resulting product is then purified using column chromatography. This synthesis method has been optimized to produce high yields of pure 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone.
Wissenschaftliche Forschungsanwendungen
2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone has been studied for its potential use in the treatment of various diseases. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone has also been studied for its potential use in the treatment of depression and anxiety disorders.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-1-[3-(4-methoxyphenyl)azepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO2/c1-25-19-11-9-16(10-12-19)18-7-4-5-13-23(15-18)21(24)14-17-6-2-3-8-20(17)22/h2-3,6,8-12,18H,4-5,7,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRYZLSKWNZLMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Ethyl-N-[2-[methyl(oxan-3-ylmethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2972810.png)
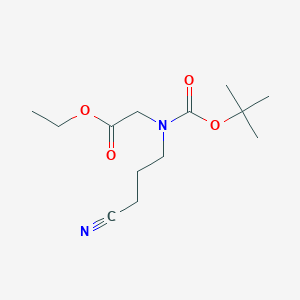
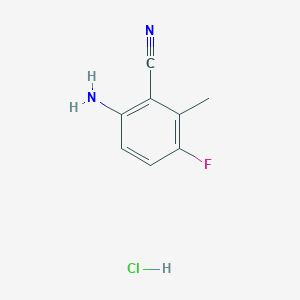
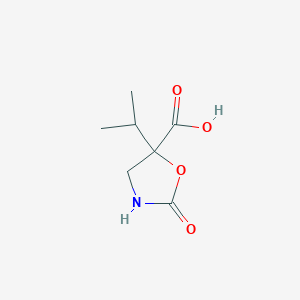
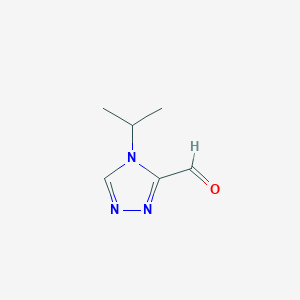
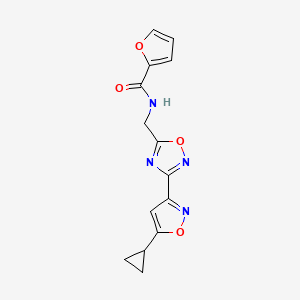
![N-(2-(1-acetyl-5-(benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide](/img/structure/B2972821.png)
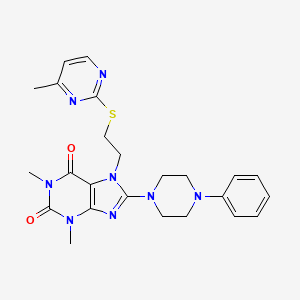
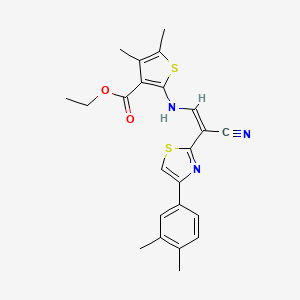
![6-(4-chlorophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2972825.png)
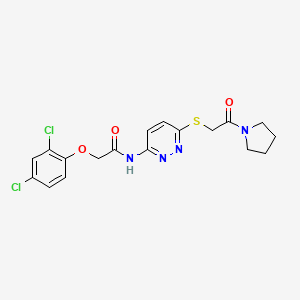
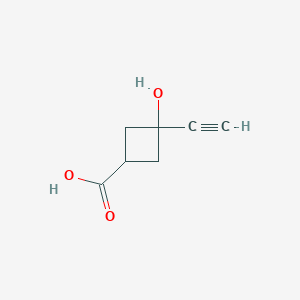
![2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2972831.png)
